5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a hydroxyl group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the regioselective synthesis using Nano-ZnO as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-1-phenylpyrazole
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBDSAYSNJJHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-29-9 |
Source
|
Record name | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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